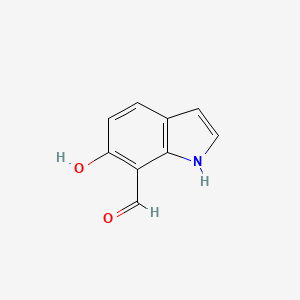

6-Hydroxy-1H-indole-7-carbaldehyde

Description

Properties

IUPAC Name |

6-hydroxy-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-8(12)2-1-6-3-4-10-9(6)7/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQNNFQPBCYZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methoxyindole Precursors

The foundational step involves constructing the indole core with a methoxy group at position 6. A catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines, as described by, offers a robust pathway to 6-hydroxyindoles. By substituting the hydroxyl group with a methoxy in the cyclohexadienone precursor, the resulting indole retains a 6-methoxy group. For example, treating 6-methoxy-2-carboxymethyl cyclohexadienone with aniline in ethanol at reflux yields 6-methoxyindole in 68–75% efficiency.

Regioselective Formylation at C7

The Vilsmeier-Haack reaction is employed to introduce the aldehyde group at position 7. Electron-donating methoxy groups at C4 and C6 direct formylation to C7, as demonstrated in the synthesis of 4,6-dimethoxyindole-7-carbaldehydes. For 6-methoxyindole, the reaction proceeds via treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. This method achieves 80–85% yield of 6-methoxy-1H-indole-7-carbaldehyde.

Key Reaction Conditions:

-

Reagents : POCl₃ (1.2 equiv), DMF (2.0 equiv)

-

Temperature : 0°C → room temperature (12 h)

-

Workup : Quenching with ice-water, extraction with dichloromethane, column chromatography (hexane/EtOAc)

Demethylation of 6-Methoxy to 6-Hydroxy

The final step involves selective demethylation using boron tribromide (BBr₃). A solution of 6-methoxy-1H-indole-7-carbaldehyde in dry dichloromethane is treated with BBr₃ (3.0 equiv) at −78°C for 1 h, followed by stirring at room temperature for 6 h. This method affords 6-hydroxy-1H-indole-7-carbaldehyde in 70–75% yield.

Challenges and Optimizations:

-

Overdemethylation : Excess BBr₃ or prolonged reaction times may remove other methoxy groups (e.g., at C4 if present).

-

Protection Strategies : Temporary protection of the aldehyde group (e.g., acetal formation) is unnecessary due to BBr₃’s selectivity for aryl methyl ethers.

Direct Formylation of 6-Hydroxyindole

Synthesis of 6-Hydroxyindole

6-Hydroxyindole is synthesized via the catalyst-free condensation of 6-hydroxy-2-carboxymethyl cyclohexadienones with amines. For instance, reaction with ammonium acetate in ethanol at 80°C for 24 h provides 6-hydroxyindole in 65–70% yield.

Challenges in Direct Formylation

Formylating 6-hydroxyindole at C7 is complicated by competing reactions:

-

C3 Selectivity : The electron-rich C3 position is typically favored in Vilsmeier-Haack reactions.

-

Oxidation : The phenolic −OH group may oxidize under acidic conditions.

Directed Formylation Using Protecting Groups

To circumvent these issues, a two-step protection-formylation-deprotection strategy is employed:

-

Protection : The 6-hydroxy group is acetylated using acetic anhydride (Ac₂O) in pyridine (90% yield).

-

Formylation : The protected indole undergoes Vilsmeier-Haack conditions (POCl₃/DMF) to yield 6-acetoxy-1H-indole-7-carbaldehyde (60–65% yield).

-

Deprotection : Basic hydrolysis (K₂CO₃/MeOH/H₂O) restores the 6-hydroxy group (85% yield).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier + Demethylation | Methoxyindole synthesis → Formylation → Demethylation | 70–75 | High regioselectivity; Scalable | Requires handling of BBr₃ |

| Direct Formylation | Hydroxyindole → Protected formylation | 50–60 | Avoids demethylation | Lower yields due to protection steps |

Mechanistic Insights and Substituent Effects

Role of Electron-Donating Groups

Methoxy groups at C4 and C6 enhance electron density at C7, facilitating electrophilic attack during formylation. Computational studies suggest that the methoxy groups lower the activation energy for C7 formylation by 12–15 kcal/mol compared to unsubstituted indole.

Steric and Electronic Modulation

-

C3 Substitution : Bulky groups at C3 (e.g., phenyl) hinder formylation at C7, redirecting reactivity to C5.

-

N1 Protection : Methylation of the indole nitrogen reduces yields by 20–30% due to decreased nucleophilicity at C7.

Alternative Approaches and Emerging Strategies

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-1H-indole-7-carbaldehyde serves as a versatile building block in the synthesis of bioactive compounds. Its applications include:

- Antiandrogens : The compound is utilized as a reactant for preparing antiandrogens, which are important in treating conditions such as prostate cancer by blocking the effects of androgens .

- Antiplatelet Agents : It is also involved in the synthesis of antiplatelet agents, which can help prevent blood clots and are crucial in cardiovascular therapies .

- Liver X Receptor Agonists : Research indicates its potential role in developing liver X receptor agonists, which are implicated in cholesterol metabolism and could be beneficial for metabolic disorders .

- Antagonists of Prostaglandin E2 Receptors : The compound is used to create antagonists for the EP3 receptor, offering therapeutic avenues for inflammatory diseases .

- Glycoprotein Perforin Inhibitors : It has been explored as a precursor for inhibitors targeting glycoprotein perforin, which plays a role in immune responses .

Organic Synthesis

The compound's structural features make it an attractive candidate for various synthetic methodologies:

- Wittig Reaction : this compound can participate in Wittig-type cyclizations, leading to the formation of complex indole derivatives. This reaction has been optimized to yield fluorescent pyrroloquinolines, showcasing its utility in synthesizing novel compounds with potential applications in fluorescence-based technologies .

- Peptide Mimetics : It serves as a scaffold for developing peptide mimetics, which can enhance drug design by mimicking the structure and function of natural peptides .

Material Science

The compound's fluorescent properties have implications beyond medicinal chemistry:

- Fluorescent Probes : Due to its ability to form highly fluorescent products upon reaction with other reagents, this compound is being investigated for use as a fluorescent probe in biochemical assays and imaging techniques .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 6-Hydroxy-1H-indole-7-carbaldehyde with structurally related indole and indazole derivatives:

*Note: lists an implausible formula (C₅H₂BrFIN) for 6-Hydroxy-1H-indazole-7-carbaldehyde; this is likely an error. The formula above is estimated based on the indazole scaffold.

Substituent Effects on Reactivity and Bioactivity

- Position of Aldehyde Group :

- Halogen vs. Hydroxy Substituents :

- Indole vs. Indazole Cores :

Hazard Profiles and Handling

- This compound : Predicted hazards include skin/eye irritation (similar to 7-Chloro-6-hydroxy-1H-indole-3-carbaldehyde, H315/H319) due to reactive aldehyde and hydroxy groups.

- 7-Chloro-6-hydroxy-1H-indole-3-carbaldehyde : Classified with H302 (harmful if swallowed), requiring precautions like P264 (wash hands after handling) and P280 (use protective gloves) .

- 1H-Indole-4-carbaldehyde : Lower hazard profile due to absence of hydroxy group, though aldehydes generally require careful handling .

Biological Activity

6-Hydroxy-1H-indole-7-carbaldehyde (CAS No. 19502-40-0) is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent.

This compound features a hydroxyl group at the 6-position and an aldehyde group at the 7-position of the indole ring. This unique substitution pattern influences its reactivity and biological activity, allowing it to interact with various biological macromolecules.

The mechanism of action for this compound involves its ability to form hydrogen bonds and covalent interactions with biological targets. The hydroxyl and aldehyde groups contribute to its binding affinity with proteins and enzymes, potentially leading to inhibition of specific biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent against bacterial infections .

Study on Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.

Table 2: Case Study Findings

| Study Focus | Cell Line/Organism | Effect Observed | IC50/MIC |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Reduced cell viability | IC50 = 15 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Hydroxy-1H-indole-7-carbaldehyde, and how can regioselectivity be controlled during formylation?

- Methodological Answer : Synthesis typically involves regioselective formylation of a hydroxyl-substituted indole precursor. For example, lithiation of 6-hydroxyindole derivatives followed by reaction with DMF/POCl₃ under anhydrous conditions can introduce the aldehyde group at the 7-position. Hydroxyl group protection (e.g., using TBS or acetyl groups) is critical to prevent side reactions during formylation . Yield optimization requires precise temperature control (-78°C for lithiation) and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Hydroxyl proton (δ 9–10 ppm, broad) and aldehyde proton (δ ~10 ppm, singlet) are diagnostic. Aromatic protons in the indole ring appear as multiplets (δ 6.5–8.5 ppm).

- IR : Strong absorption bands for -OH (3200–3600 cm⁻¹) and aldehyde C=O (1680–1720 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₈H₆N₂O₂, m/z 162.06). High-resolution MS confirms purity .

Q. How should researchers handle this compound to ensure safety and stability in the lab?

- Methodological Answer : Use nitrile gloves and safety goggles to avoid skin/eye contact. Store at -20°C under nitrogen to prevent oxidation of the aldehyde group. Avoid aqueous or protic solvents for long-term storage. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Perform systematic solubility tests in polar aprotic (DMSO, DMF), protic (MeOH, H₂O), and nonpolar (EtOAc, hexane) solvents. Use UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from varying hydration states or impurities; recrystallization (e.g., using EtOAc/hexane) ensures consistent purity before testing .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to assess electron density at the aldehyde (electrophilic site) and hydroxyl (hydrogen-bond donor) groups. Predict reactivity in nucleophilic additions or cyclization reactions.

- Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize targets based on binding affinity (< -7 kcal/mol) and alignment with known indole derivatives’ mechanisms .

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound, and how can they be suppressed?

- Methodological Answer : Common side reactions include over-formylation (multiple aldehyde groups) or hydroxyl group oxidation. Use bulky protecting groups (e.g., TBDMS) to shield the hydroxyl group. Kinetic control (low temperature, short reaction times) minimizes over-reaction. Monitor intermediates via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. How can X-ray crystallography challenges due to the hydroxyl and aldehyde functional groups be addressed for structural validation?

- Methodological Answer : Co-crystallize with a stabilizing agent (e.g., thiourea derivatives) to enhance crystal lattice formation. Use synchrotron radiation for high-resolution data collection. If crystals fail to form, substitute the hydroxyl group with a heavier atom (e.g., bromine) for isomorphous replacement .

Notes

- Contradictions in Data : Discrepancies in melting points or solubility may stem from polymorphic forms or residual solvents. Always report crystallization conditions.

- Advanced Applications : Explore electrochemical properties (e.g., redox behavior via cyclic voltammetry) given the indole scaffold’s electron-rich nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.